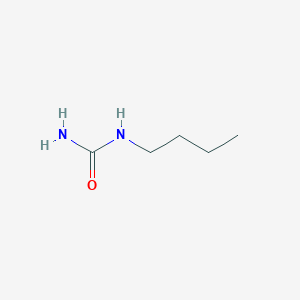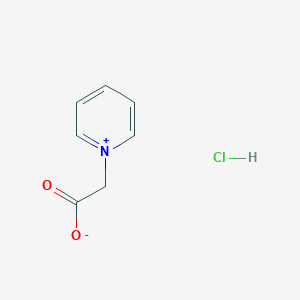
1-(Carboxymethyl)pyridiniumchlorid
Übersicht
Beschreibung
1-(Carboxymethyl)pyridinium chloride is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.60 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Carboxymethyl)pyridinium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32867. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Carboxymethyl)pyridinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Carboxymethyl)pyridinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cellulose-Auflösung und -Regeneration
1-(Carboxymethyl)pyridiniumchlorid: wurde als potenzielles Lösungsmittel für die Cellulose-Auflösung identifiziert. Forscher haben vorgeschlagen, dass diese saure ionische Flüssigkeit Cellulose in Konzentrationen von bis zu 11 Gew.-% lösen kann . Diese Eigenschaft ist besonders nützlich in der Textilindustrie für die Verarbeitung von Baumwollfasern und bei der Herstellung von Cellulose-basierten Materialien.
Wasserstoffbrückenbindungsstudien
Die Verbindung zeigt interessante Wasserstoffbrückenbindungsmerkmale. Es wurde gezeigt, dass es zwischen Kationen Einzel- und Doppelwasserstoffbrücken bildet, trotz der abstoßenden Coulomb-Kräfte zwischen Ionen gleicher Ladung . Dieses Merkmal ist bedeutsam für das Verständnis molekularer Wechselwirkungen und die Entwicklung neuer ionischer Flüssigkeiten mit maßgeschneiderten Eigenschaften.
Synthese von ionischen Flüssigkeiten
Als ionische Flüssigkeit kann This compound für verschiedene Anwendungen synthetisiert und funktionalisiert werden. Seine Struktur und Eigenschaften können mit Techniken wie NMR und FTIR analysiert werden, was zur Entwicklung neuer Lösungsmittel und Materialien beiträgt .
Analytische Chemie
In der analytischen Chemie kann This compound verwendet werden, um wasserlösliche Derivate von Ketonen und Ketosteroiden zu erzeugen . Diese Anwendung ist entscheidend für die Reinigung und Analyse komplexer organischer Verbindungen.
Safety and Hazards
When handling 1-(Carboxymethyl)pyridinium chloride, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed .
Wirkmechanismus
Target of Action
1-(Carboxymethyl)pyridinium chloride, also known as N-carboxymethylpyridinium chloride , is an organic compound that is commonly used in organic synthesis reactions as a catalyst or reagent . It acts as an acid catalyst in many chemical reactions, promoting esterification and nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets by promoting reactions such as esterification and nucleophilic substitution . Esterification is a reaction between a carboxylic acid and an alcohol to produce an ester. Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group.
Result of Action
The primary result of the action of 1-(Carboxymethyl)pyridinium chloride is the promotion of esterification and nucleophilic substitution reactions . These reactions are fundamental to many processes in organic chemistry, and their promotion can facilitate the synthesis of a wide range of organic compounds.
Action Environment
1-(Carboxymethyl)pyridinium chloride is a white or off-white crystalline powder that is highly soluble in water but has poor solubility in organic solvents . This suggests that its action, efficacy, and stability may be influenced by the solvent environment. For instance, its catalytic activity may be more pronounced in aqueous environments. Additionally, it should be stored at room temperature , indicating that extreme temperatures could potentially affect its stability or efficacy. Safety measures should be taken while handling this compound as it may cause irritation to the eyes, skin, and respiratory tract .
Biochemische Analyse
Biochemical Properties
1-(Carboxymethyl)pyridinium chloride plays a significant role in many biochemical reactions. It acts as an acid catalyst, promoting esterification and nucleophilic substitution reactions
Cellular Effects
It has been suggested that it has the potential to dissolve cellulose at concentrations of up to 11 wt%, which could have implications for cell function .
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Carboxymethyl)pyridinium chloride involves the reaction of pyridine with chloroacetic acid to form 1-(Chloroacetyl)pyridinium chloride, which is then reacted with sodium hydroxide to form 1-(Carboxymethyl)pyridinium chloride.", "Starting Materials": ["Pyridine", "Chloroacetic acid", "Sodium hydroxide"], "Reaction": [ "Step 1: Pyridine is reacted with chloroacetic acid in the presence of a catalyst to form 1-(Chloroacetyl)pyridinium chloride.", "Step 2: The resulting 1-(Chloroacetyl)pyridinium chloride is then reacted with sodium hydroxide to form 1-(Carboxymethyl)pyridinium chloride.", "Step 3: The product is then purified and isolated using standard laboratory techniques." ] } | |
CAS-Nummer |
6266-23-5 |
Molekularformel |
C7H8ClNO2 |
Molekulargewicht |
173.60 g/mol |
IUPAC-Name |
2-pyridin-1-ium-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H |
InChI-Schlüssel |
FPMXPTIRDWHULR-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC(=O)O.[Cl-] |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC(=O)[O-].Cl |
| 6266-23-5 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
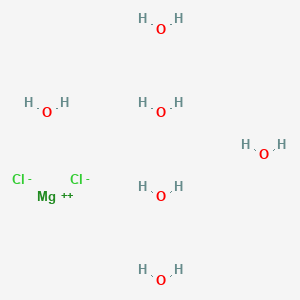
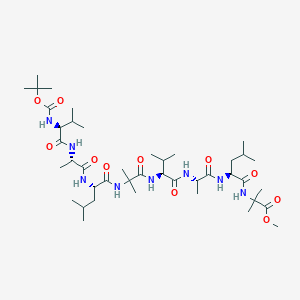

![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)
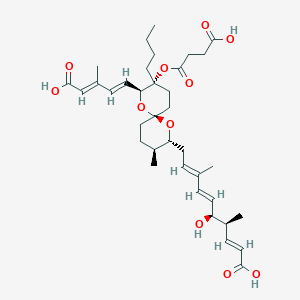

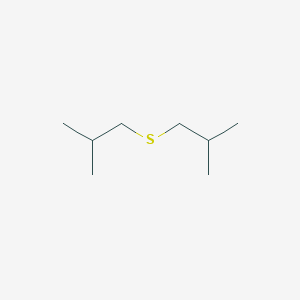

![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[[2,5-Bis(trifluoromethyl)phenyl]amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B146183.png)
![(17b)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide](/img/structure/B146186.png)
